molecular formula C19H23N3O2 B2509726 (3-((4,6-Dimethylpyrimidin-2-yl)oxy)piperidin-1-yl)(o-tolyl)methanone CAS No. 2097915-57-4

(3-((4,6-Dimethylpyrimidin-2-yl)oxy)piperidin-1-yl)(o-tolyl)methanone

Cat. No.: B2509726
CAS No.: 2097915-57-4
M. Wt: 325.412
InChI Key: BBKVNKHQPZQLQD-UHFFFAOYSA-N
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Description

Physical and Chemical Properties Analysis

The physical and chemical properties of this compound include a melting point of 85–87°C and a yield of 90% . The 1H NMR and 13C NMR spectra of the compound have also been reported .

Scientific Research Applications

Complex-Forming Abilities

Research has shown that compounds with pyrimidinone units, similar to the core structure of the compound , can form complexes with metals. For instance, the complex formation of 4,6-dimethyl-2-(1H)-pyrimidinone with dysprosium(III) tris(acetylacetonate) highlights the potential of such compounds in coordination chemistry, which is crucial for developing catalytic systems and understanding biochemical pathways (Pod'yachev et al., 1994).

Antimicrobial Properties

Some derivatives of pyrimidinones have been synthesized with antimicrobial intentions, showcasing good antibacterial and antifungal activities comparable to standard drugs like streptomycin and fusidic acid (Hossan et al., 2012). This aspect is significant for the development of new therapeutic agents against resistant microbial strains.

Antibacterial Agents

Piperazinyl oxazolidinones, incorporating pyrimidinone and piperidine motifs, have been identified as a novel class of synthetic antibacterial agents effective against gram-positive organisms, including methicillin-resistant Staphylococcus aureus (MRSA) (Tucker et al., 1998). This discovery underscores the potential of structurally related compounds in addressing current challenges in treating bacterial infections.

Synthesis and Drug Development

The structural flexibility of pyrimidinone and piperidine-based compounds allows for a broad range of synthetic modifications, leading to novel molecules with potential therapeutic applications. For example, the synthesis of dimethyl sulfomycinamate via a multistep Bohlmann-Rahtz heteroannulation reaction demonstrates the compound's role in antibiotic development (Bagley et al., 2005).

Properties

IUPAC Name

[3-(4,6-dimethylpyrimidin-2-yl)oxypiperidin-1-yl]-(2-methylphenyl)methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N3O2/c1-13-7-4-5-9-17(13)18(23)22-10-6-8-16(12-22)24-19-20-14(2)11-15(3)21-19/h4-5,7,9,11,16H,6,8,10,12H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBKVNKHQPZQLQD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(=O)N2CCCC(C2)OC3=NC(=CC(=N3)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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